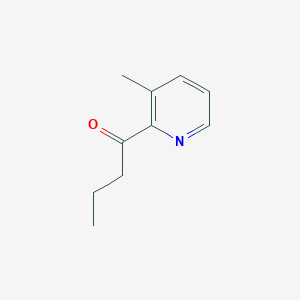
5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid
Übersicht
Beschreibung
5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound has a benzyl group attached to the 5-position of the oxadiazole ring and a carboxylic acid group at the 3-position. Oxadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Wirkmechanismus
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that oxadiazoles can interfere with pathways associated with bacterial virulence .
Result of Action
Oxadiazoles are known to have anti-infective activities, suggesting they may disrupt the growth and pathogenicity of certain microorganisms .
Biochemische Analyse
Biochemical Properties
5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit hydrogen bond acceptor properties, which facilitate its binding to active sites of enzymes and receptors . For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and influence the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within enzymes allows it to modulate enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity, molecular size, and affinity for transport proteins. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing the compound to these locations. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamidoxime with a suitable carboxylic acid derivative under dehydrating conditions. For example, the reaction of benzylamidoxime with benzoyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .
Industrial Production Methods: Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, oxadiazoles are studied for their potential as antimicrobial and antiviral agents. The presence of the oxadiazole ring enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Medicine: Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have shown activity against various pathogens and are being explored as treatments for infections and other diseases .
Industry: In industry, oxadiazoles are used in the development of new materials, including polymers and coatings. Their stability and reactivity make them suitable for various applications, from electronics to pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,3,4-Oxadiazole: Commonly studied for its medicinal properties.
Uniqueness: 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and carboxylic acid allows for versatile chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
5-benzyl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBWXWIVZOMWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)



![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)




